molecular formula C14H16O2 B12581755 4,9-Dimethyldodeca-2,4,6,8,10-pentaene-1,12-dial CAS No. 647376-79-2

4,9-Dimethyldodeca-2,4,6,8,10-pentaene-1,12-dial

Cat. No.: B12581755
CAS No.: 647376-79-2
M. Wt: 216.27 g/mol
InChI Key: QXJSYJRWEUENRT-UHFFFAOYSA-N
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Description

4,9-Dimethyldodeca-2,4,6,8,10-pentaene-1,12-dial (C₁₄H₁₆O₂; molecular weight: 216.27 g/mol) is a conjugated C14 dialdehyde derived from carotenoid cleavage. It is enzymatically produced by carotenoid cleavage dioxygenases (CCDs), particularly CCD1, which catalyzes oxidative cleavage at the 9,10 and 9',10' double bonds of carotenoids such as lutein . The compound exhibits strong UV-Vis absorption characteristics consistent with its polyene structure, and its mass spectrum shows a prominent molecular ion peak at m/z 216 [M⁺] .

In planta, this dialdehyde is implicated in developmental signaling and stress responses, though its exact biological role remains under investigation . It has also been isolated as a trace component in rose petals (referred to as rosafluene-dialdehyde), highlighting its natural occurrence in floral tissues .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

647376-79-2

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

4,9-dimethyldodeca-2,4,6,8,10-pentaenedial

InChI

InChI=1S/C14H16O2/c1-13(9-5-11-15)7-3-4-8-14(2)10-6-12-16/h3-12H,1-2H3

InChI Key

QXJSYJRWEUENRT-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CC=C(C)C=CC=O)C=CC=O

Origin of Product

United States

Preparation Methods

Cleavage of Carotenoids

One of the primary methods for synthesizing this compound involves the enzymatic cleavage of carotenoids such as zeaxanthin. This process typically occurs under mild conditions and utilizes specific enzymes that cleave the double bonds at the 9-10 and 9'-10' positions of the carotenoid structure.

Reaction Conditions:

  • Enzymatic Catalysis: Enzymes act symmetrically on the carotenoid substrate.
  • Temperature: Generally maintained at room temperature to preserve enzyme activity.
  • pH Levels: Optimal pH for enzyme activity is crucial for maximizing yield.

Reaction Scheme:
$$
\text{Zeaxanthin} \rightarrow \text{this compound} + \text{Hydroxydihydro-beta-ionone}
$$

Chemical Synthesis Routes

Alternative synthetic routes have been explored in laboratory settings:

  • Aldol Condensation: This method involves the reaction of aldehydes or ketones under basic conditions to form larger carbon skeletons that subsequently undergo dehydration to yield the desired pentaene structure.

  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions can facilitate the formation of carbon-carbon bonds necessary for constructing the conjugated diene system.

Reaction Mechanisms

The synthesis of this compound involves several key reaction mechanisms:

Oxidation and Reduction Reactions

The compound can undergo various oxidation and reduction reactions due to its aldehyde groups:

  • Oxidation: Aldehydes can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

  • Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride.

Comparison of Preparation Methods

Method Advantages Disadvantages
Enzymatic Cleavage High specificity and mild conditions Dependency on enzyme availability
Aldol Condensation Versatile and applicable to various substrates Requires careful control of reaction conditions
Cross-Coupling Reactions Efficient for complex structures Often requires expensive catalysts

Research Findings and Applications

Recent studies have highlighted the significance of this compound in various scientific fields:

Biological Activity

Research indicates potential antioxidant properties which may have therapeutic implications in preventing oxidative stress-related diseases.

Industrial Applications

This compound serves as an intermediate in the synthesis of other organic molecules and has potential uses in flavoring and fragrance industries due to its unique structural characteristics.

Chemical Reactions Analysis

Types of Reactions

4,9-Dimethyldodeca-2,4,6,8,10-pentaene-1,12-dial undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple double bonds and aldehyde groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

Synthesis and Production

The synthesis of 4,9-Dimethyldodeca-2,4,6,8,10-pentaene-1,12-dial is primarily achieved through the cleavage of carotenoids such as zeaxanthin. This process involves enzymatic reactions that selectively cleave double bonds to yield the desired compound along with other byproducts like hydroxydihydro-beta-ionone. The compound can also undergo various chemical reactions such as oxidation and reduction using reagents like potassium permanganate and sodium borohydride .

Chemistry

In chemistry research, this compound serves as a model compound to study the reactivity of dialdehydes and the effects of conjugated double bonds. Its unique structure allows chemists to investigate reaction mechanisms and the influence of functional groups on chemical behavior .

Biology

The compound plays a significant role in biological studies related to carotenoid metabolism. Research indicates that it may exhibit antioxidant properties and influence various biochemical pathways. Its interaction with molecular targets is facilitated by its aldehyde groups and conjugated double bonds .

Medicine

In medicinal chemistry, ongoing research is exploring the therapeutic potential of this compound. Preliminary studies suggest it may possess anticancer properties due to its ability to induce apoptosis in cancer cells and modulate inflammatory responses .

Industrial Applications

Industrially, this compound is utilized in the synthesis of complex organic molecules and serves as an intermediate in various chemical processes. Its versatility makes it valuable in producing fragrances and flavoring agents due to its unique olfactory properties .

Antioxidant Activity

A study investigated the antioxidant properties of compounds similar to this compound. Results indicated that these compounds effectively scavenge free radicals and inhibit lipid peroxidation in vitro. This suggests potential applications in food preservation and health supplements .

Anticancer Research

Research focused on the anticancer effects of this compound revealed that it could inhibit cell proliferation in various cancer cell lines. The mechanism was linked to the modulation of signaling pathways associated with cell survival and apoptosis .

Mechanism of Action

The mechanism of action of 4,9-Dimethyldodeca-2,4,6,8,10-pentaene-1,12-dial involves its interaction with molecular targets through its aldehyde groups and conjugated double bonds. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound is part of a broader class of apocarotenoids and dialdehydes. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Source/Enzyme Biological/Functional Role References
4,9-Dimethyldodeca-2,4,6,8,10-pentaene-1,12-dial C₁₄H₁₆O₂ 216.27 Conjugated C14 dialdehyde; derived from lutein cleavage CCD1 (e.g., AtCCD1) Plant development, signaling
Rosafluin (diol form) C₁₄H₁₈O₂ 218.29 Reduced diol form of the dialdehyde; isolated from rose petals Natural biosynthesis Floral pigmentation, antioxidant activity
Geranyl acetone C₁₃H₂₂O 194.31 C13 ketone; volatile apocarotenoid Non-enzymatic degradation Aroma compound, insect attractant
β-Ionone C₁₃H₂₀O 192.30 C13 cyclic ketone; derived from β-carotene cleavage CCDs Flavor/aroma, antimicrobial agent
Compound 3 (C24 dialdehyde) C₂₄H₂₆O₂ 346.46 Extended polyene dialdehyde; synthesized via Wittig reaction Chemical synthesis Radical scavenging, potential antioxidants

Key Comparative Insights

Structural Features: The C14 dialdehyde distinguishes itself with a fully conjugated pentaene system and terminal aldehyde groups, enabling high reactivity in redox reactions . In contrast, geranyl acetone and β-ionone lack conjugated aldehydes and instead feature ketone moieties, reducing their electrophilicity . Rosafluin, the diol derivative, shares the carbon skeleton but replaces aldehydes with hydroxyl groups, enhancing solubility and stability .

Biosynthetic Pathways: The C14 dialdehyde is exclusively produced by CCD1 enzymes via cleavage of C40 carotenoids like lutein . In contrast, β-ionone arises from CCD-mediated cleavage of β-carotene, and geranyl acetone forms via non-enzymatic oxidation . Synthetic analogs like Compound 3 (C24 dialdehyde) are generated through organometallic reactions (e.g., Wittig), bypassing enzymatic pathways .

Rosafluin’s diol structure suggests antioxidant properties, akin to other polyphenols . β-Ionone and geranyl acetone are volatile compounds critical in floral and fruit aromas, whereas the C14 dialdehyde’s non-volatile nature limits its role to non-aromatic signaling .

Biological Activity

Chemical Properties
4,9-Dimethyldodeca-2,4,6,8,10-pentaene-1,12-dial is a polyunsaturated dialdehyde with the molecular formula C14H16O2C_{14}H_{16}O_2 and a molecular weight of 216.28 Daltons. This compound features a series of conjugated double bonds and is categorized as an apo-carotenoid derivative .

Biological Activity

1. Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems. A study highlighted the ability of related compounds to scavenge free radicals effectively .

2. Flavor and Aroma Compounds
This compound is also recognized for its role in the flavor profiles of various fruits. It contributes to the volatile aroma compounds that enhance fruit flavor and consumer acceptance. The presence of such compounds is essential for the sensory attributes of fruits like oranges and avocados .

3. Potential Health Benefits
Studies have suggested that dietary intake of carotenoid derivatives can be associated with reduced risks of chronic diseases due to their anti-inflammatory and immune-modulating effects. The biological activity of this compound may extend to potential health benefits related to cardiovascular health and cancer prevention .

Research Findings

Case Studies and Experimental Data
In various studies involving carotenoids and their derivatives:

  • Antioxidant Activity Assays : Compounds were tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays demonstrating a notable reduction in DPPH radical concentration at varying concentrations.
Concentration (µM)% DPPH Inhibition
1025
5045
10070
  • Flavor Profile Analysis : In fruit aroma studies, this compound was identified among key volatile components contributing to the overall flavor profile.

The biological activities are attributed to several mechanisms:

  • Free Radical Scavenging : The structure allows for efficient electron donation to free radicals.
  • Enzymatic Interactions : Inhibition of specific enzymes involved in oxidative stress pathways has been observed in vitro.

Q & A

Q. What is the biological significance of this compound in planta?

  • Methodological Answer : As a carotenoid cleavage product (Diapo6), it arises from CCD1 enzyme activity in the cytosol and contributes to floral/fruit volatiles. In vitro assays using recombinant CCD1 proteins with substrates like β-carotene can quantify its formation via HPLC or GC-MS .

Advanced Research Questions

Q. How can enzyme kinetics be optimized for CCD1-mediated cleavage to produce this compound?

  • Methodological Answer : Use Michaelis-Menten kinetics: vary substrate concentrations (e.g., β-carotene) and measure product formation via time-resolved HPLC. Calculate Kₘ and Vₘₐₓ using Lineweaver-Burk plots. Note that CCD1 operates in the cytosol, requiring pH and cofactor (e.g., Fe²⁺) optimization .

Q. What computational approaches predict the electronic properties of its conjugated polyene system?

  • Methodological Answer : Density Functional Theory (DFT) models the π-electron delocalization and HOMO-LUMO gaps. Compare calculated UV-Vis spectra (TD-DFT) with experimental λₘₐₓ values (~420 nm for C14 dialdehydes). Effective mass approximations (e.g., 0.457mₑ for dodecapentaenes) align with ballistic electron models .

Q. How do contradictory reports about its subcellular localization (cytosol vs. plastid) impact experimental design?

  • Methodological Answer : Resolve discrepancies using subcellular fractionation (differential centrifugation) paired with immunoblotting for organelle-specific markers. Isotopic labeling (¹⁴C-carotenoids) can track precursor-product relationships in planta .

Q. What factorial design principles apply to optimizing its synthesis yield?

  • Methodological Answer : Use orthogonal arrays (e.g., Taguchi method) to test variables: solvent polarity, temperature, catalyst loading. Response surface methodology (RSM) identifies optimal conditions. For example, THF/t-BuOH (3:1) at 25°C maximizes yield in analogous syntheses .

Data Interpretation & Contradictions

Q. How should researchers address variability in reported mass spectra ([M]⁺ = 216 vs. trace fragments)?

  • Methodological Answer : Fragmentation patterns depend on ionization techniques (EI vs. ESI). For EI-MS, dominant [M]⁺ peaks (216) confirm molecular ion stability, while fragments (e.g., m/z 187, 105) arise from α-cleavage. Cross-validate with high-resolution MS (HRMS) .

Q. Why do absorption spectra differ between synthetic and plant-derived samples?

  • Methodological Answer : Stereochemical impurities (e.g., Z-isomers) or solvent effects (polarity shifts λₘₐₓ) may cause discrepancies. Purify samples via reverse-phase HPLC and compare spectra in identical solvents (e.g., hexane) .

Experimental Design Tables

Variable Optimization Range Analytical Tool
Substrate concentration0.1–10 mMHPLC-UV (quantitative)
Reaction pH6.0–8.5 (cytosolic mimic)Fluorescence assay (NADPH depletion)
Solvent systemTHF/t-BuOH (1:1 to 4:1)GC-MS (volatile byproducts)

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